1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride
Description
Properties
Molecular Formula |
C10H16Cl3N3 |
|---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
1-propan-2-ylbenzimidazol-5-amine;trihydrochloride |
InChI |
InChI=1S/C10H13N3.3ClH/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13;;;/h3-7H,11H2,1-2H3;3*1H |
InChI Key |
SVFIYGPJGPXFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
The starting point is the synthesis of the benzimidazole nucleus substituted at the 5-position with an amino group. This is typically achieved by:
Introduction of the Isopropyl Group
The isopropyl group is introduced at the nitrogen atom of the benzimidazole ring (N-1 position) via alkylation:
- Alkylation Reaction: The benzimidazole is reacted with isopropyl halide (commonly isopropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
- Reaction Conditions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures to ensure selective N-alkylation without affecting the amino substituent.
Formation of the Trihydrochloride Salt
To enhance the compound's solubility and stability, the free base is converted into its trihydrochloride salt:
- Salt Formation: Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) leads to the formation of the trihydrochloride salt.
- Isolation: The salt is isolated by filtration or crystallization, often yielding a stable, crystalline product suitable for further pharmaceutical use.
Detailed Synthetic Procedure (Representative Example)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-nitro-o-phenylenediamine, formic acid, reflux | Cyclization to form 5-nitrobenzimidazole | 75-85 | Nitro group at 5-position |
| 2 | Catalytic hydrogenation (H2, Pd/C) | Reduction of nitro to amino group | 90-95 | 5-aminobenzimidazole obtained |
| 3 | 5-aminobenzimidazole, isopropyl bromide, potassium carbonate, DMF, 60°C, 12 h | N-alkylation to introduce isopropyl group | 70-80 | Selective N-alkylation |
| 4 | Free base, HCl in ethanol, room temperature | Formation of trihydrochloride salt | 85-90 | Crystalline salt isolated |
Analytical and Characterization Data
- Melting Point: The trihydrochloride salt typically exhibits a sharp melting point indicative of purity.
- Nuclear Magnetic Resonance Spectroscopy: Proton and carbon NMR confirm the presence of the isopropyl group at N-1 and the amino substituent at the 5-position.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the free base; salt formation is confirmed by elemental analysis.
- Infrared Spectroscopy: Characteristic N-H stretching bands confirm the presence of amine groups and salt formation.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Disadvantages |
|---|---|---|
| Use of 4-nitro-o-phenylenediamine followed by reduction | High regioselectivity for 5-amino substitution; well-established | Requires catalytic hydrogenation step; additional purification needed |
| Direct use of 4-amino-o-phenylenediamine | Avoids reduction step; simpler | Less commercially available; potentially lower yields |
| Alkylation with isopropyl halide in DMF | High selectivity and yield for N-alkylation | Requires careful control to avoid over-alkylation or side reactions |
| Formation of trihydrochloride salt by acid treatment | Improves solubility and stability; easy isolation | Requires handling of corrosive acid; salt form may affect biological activity |
Research Findings and Optimization
- Studies have shown that the choice of solvent and base in the alkylation step significantly affects yield and selectivity.
- The trihydrochloride salt form enhances aqueous solubility, which is crucial for biological assays and pharmaceutical formulations.
- Alternative methods employing microwave-assisted synthesis or solvent-free conditions have been explored to improve efficiency and reduce reaction times.
- Purity and crystallinity of the salt impact the compound's stability and bioavailability, necessitating careful control of crystallization conditions.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity typical of amines and benzoimidazoles:
Reaction Types
-
Nucleophilic substitution : The amine group reacts with electrophiles (e.g., carbonyl compounds) under mild conditions.
-
Coordination : The imidazole ring forms hydrogen bonds or metal complexes, influencing biological interactions .
-
Acid-base reactions : The trihydrochloride salt undergoes protonation/deprotonation, enhancing solubility in aqueous systems.
Reaction Conditions
| Reaction | Conditions | Products |
|---|---|---|
| Alkylation | Organic solvents, room temperature | Alkylated benzoimidazole derivatives |
| Acid-base | Aqueous HCl | Trihydrochloride salt |
Mechanistic Insights
The compound’s reactivity stems from its structural features:
-
Imidazole ring : Facilitates hydrogen bonding and metal coordination .
-
Isopropyl substituent : Stabilizes the amine group via steric effects.
Biological Interactions
-
Modulates enzymes (e.g., kinases, phosphatases) via non-covalent interactions .
-
Potential application in drug discovery for targeting signaling pathways .
Stability and Handling
-
Melting point : ~200°C.
-
Solubility : High in water due to hydrochloride groups.
-
Storage : Requires inert atmosphere to prevent degradation.
Research Gaps
While the compound’s general reactivity is well-documented, specific studies on its:
Scientific Research Applications
1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to three structurally related analogs (Table 1):
Table 1: Key Structural Features of Analogs
Key Observations:
- Substituent Effects : The isopropyl group introduces steric bulk compared to the methyl or cyclopropyl substituents. This may influence binding affinity in target proteins or alter metabolic stability .
- Salt Form : The trihydrochloride salt (three HCl molecules) likely offers higher aqueous solubility compared to dihydrochloride salts (two HCl molecules), as seen in 1-Methyl-1H-benzoimidazol-5-ylamine trihydrochloride . However, trihydrochloride salts may exhibit increased hygroscopicity, requiring stringent storage conditions.
Physicochemical and Stability Considerations
- Solubility : Trihydrochloride salts generally exhibit superior solubility in water and polar solvents compared to dihydrochloride analogs. For example, 1-Methyl-1H-benzoimidazol-5-ylamine trihydrochloride is typically formulated for in vitro assays requiring high solubility .
- Stability : The parent compound (1H-Benzoimidazol-5-ylamine dihydrochloride) is classified as a laboratory chemical with standard stability under recommended storage conditions (2–8°C, inert atmosphere) . Trihydrochloride derivatives may require additional stabilization against moisture.
Biological Activity
1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and case studies.
The synthesis of 1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride typically involves the condensation of o-phenylenediamine with isopropylamine under acidic conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization. Key steps include:
- Condensation : o-Phenylenediamine reacts with isopropylamine in the presence of hydrochloric acid.
- Cyclization : The intermediate forms the final compound, which is purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity and modulating metabolic pathways.
- Receptor Modulation : It may also interact with receptors, influencing cellular signaling pathways.
Biological Activities
Research has identified several biological activities associated with 1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride:
- Anticancer Activity : Preliminary studies suggest potential effectiveness against various cancer cell lines.
- Antiviral Properties : Investigated for its ability to inhibit viral replication.
- Antimicrobial Effects : Exhibits activity against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Antiviral | Reduces viral load in infected cells | |
| Antimicrobial | Effective against specific bacterial strains |
Case Studies
Several case studies have explored the biological effects of this compound:
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of 1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.
-
Case Study on Antiviral Activity :
- Research investigated its effects on influenza virus replication in vitro. The compound demonstrated significant inhibition of viral replication, highlighting its potential as an antiviral therapeutic.
-
Case Study on Antimicrobial Effects :
- A study tested the efficacy against Staphylococcus aureus and Escherichia coli. Results showed notable antibacterial activity, supporting its use in developing new antimicrobial agents.
Comparative Analysis
When compared to similar compounds, such as 1-Methyl-1H-benzoimidazol-5-ylamine and 1-Ethyl-1H-benzoimidazol-5-ylamine, 1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride exhibits distinct biological profiles due to variations in substituent groups.
Table 2: Comparison with Similar Compounds
| Compound | Structure Variation | Notable Activity |
|---|---|---|
| 1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride | Isopropyl group | Strong anticancer activity |
| 1-Methyl-1H-benzoimidazol-5-ylamine | Methyl group | Moderate antimicrobial activity |
| 1-Ethyl-1H-benzoimidazol-5-ylamine | Ethyl group | Limited antiviral properties |
Q & A
Q. What synthetic routes are recommended for preparing 1-isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride?
- Methodological Answer : A common approach involves alkylation of 1H-benzoimidazol-5-ylamine derivatives with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, the product is converted to its trihydrochloride salt via HCl treatment. Purification typically employs column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization . Optimization of reaction time (18–24 hours) and temperature (20–25°C) is critical to minimize side products like over-alkylated species .
Q. How can the compound’s structure be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for benzoimidazole), isopropyl CH₃ (δ 1.2–1.4 ppm), and NH₂ groups (broad signals at δ 4.5–5.5 ppm).
- IR : Confirm NH/amine stretches (~3300 cm⁻¹) and benzoimidazole ring vibrations (~1600 cm⁻¹).
- HRMS : Validate molecular weight (e.g., [M+H]+ for C₁₀H₁₄N₃·3HCl) with ≤2 ppm error .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the trihydrochloride salt form. Precipitation in non-polar solvents (e.g., ether) aids purification.
- Stability : Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to strong oxidizers, which may degrade the benzoimidazole core into nitro derivatives or quinones .
Advanced Research Questions
Q. How can regioselectivity challenges during isopropyl group introduction be addressed?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the NH₂ group during alkylation, preventing N3/N1 competition .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Computational Modeling : DFT calculations predict favorable transition states for isopropyl addition at the N1 position, guiding experimental design .
Q. What analytical strategies resolve contradictions in spectral data for intermediates?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with ≤0.1% sensitivity.
- X-ray Crystallography : Confirm regiochemistry of crystalline intermediates, especially when NMR data is ambiguous .
Q. How can computational tools predict the compound’s reactivity in novel reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
